Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate
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Overview
Description
Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate is a chemical compound with the molecular formula C15H12ClNaO3 . It is a derivative of benzoic acid, which is widely used as a food preservative .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate group attached to a chloro-methylphenoxy group. The molecular weight of the compound is 298.7 g/mol .Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties are not provided in the search results.Mechanism of Action
The mechanism of action of Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate 4-((4-chloro-3-methylphenoxy)methyl)benzoate is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit cyclooxygenase-2 (COX-2) and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate 4-((4-chloro-3-methylphenoxy)methyl)benzoate in lab experiments is its potential as a tool for studying the mechanisms of inflammation and cancer. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Future Directions
There are several future directions for research on Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate 4-((4-chloro-3-methylphenoxy)methyl)benzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use in medicine. Another direction is to study its potential as a herbicide and its effects on the environment. Additionally, its potential use in materials science could be explored further.
Synthesis Methods
The synthesis of Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate 4-((4-chloro-3-methylphenoxy)methyl)benzoate involves the reaction between 4-chloro-3-methylphenol and this compound hydroxide to form this compound 4-chloro-3-methylphenoxide. This intermediate is then reacted with chloromethyl methyl ether to form this compound 4-chloromethyl-3-methylphenoxide. Finally, the reaction between this compound 4-chloromethyl-3-methylphenoxide and benzoyl chloride results in the formation of this compound 4-((4-chloro-3-methylphenoxy)methyl)benzoate.
Scientific Research Applications
Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been found to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied as a potential herbicide. In materials science, it has been investigated for its potential use in the synthesis of polymers.
properties
IUPAC Name |
sodium;4-[(4-chloro-3-methylphenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3.Na/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18;/h2-8H,9H2,1H3,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNPYTACOQRAFF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)[O-])Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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